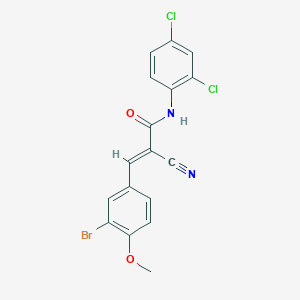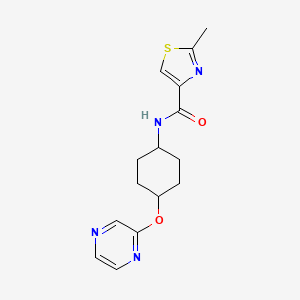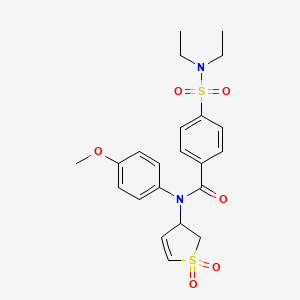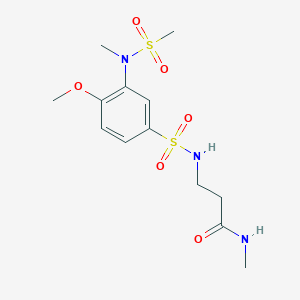![molecular formula C14H20ClN3O3S B2641131 6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 1436122-56-3](/img/structure/B2641131.png)
6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-40411813 and has a molecular formula of C15H22ClN3O2S.
Wissenschaftliche Forschungsanwendungen
Synthesis and Scale-Up for Clinical Studies : A study by Andersen et al. (2013) focused on the development and scaling up of a synthesis process for a related compound, AZD1283, which is a selective and reversible antagonist of the P2Y12 receptor. This research highlights the importance of efficient synthesis methods for clinical and preclinical studies (Andersen et al., 2013).
Antimicrobial Applications : Krishnamurthy et al. (2011) synthesized a series of novel carboxamide derivatives similar to the compound . These compounds were evaluated for their antimicrobial activity, indicating the potential use of such chemicals in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Anticancer Research : Mallesha et al. (2012) explored the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. This study suggests the potential of such compounds in cancer research and therapy (Mallesha et al., 2012).
Polymer Synthesis : Research by Faghihi and Mozaffari (2008) involved synthesizing new polyamides containing pyridyl moiety, demonstrating the use of related compounds in polymer science for creating materials with specific properties (Faghihi & Mozaffari, 2008).
Molecular Interaction Studies : A study by Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, providing insights into the structural and binding properties of such compounds. This research is significant for understanding receptor-ligand interactions in drug design (Shim et al., 2002).
Metabolism and Excretion Research : Yue et al. (2011) studied the absorption, distribution, metabolism, and excretion of a related compound, GDC-0449, in rats and dogs. This research is crucial for understanding the pharmacokinetics of such compounds (Yue et al., 2011).
Schiff Bases Synthesis for Antimicrobial Activity : Al-Omar and Amr (2010) focused on synthesizing Schiff bases derived from pyridine-2,6-carboxamide and assessing their antimicrobial activities. This area of study is essential for developing new drugs to combat resistant microbial strains (Al-Omar & Amr, 2010).
Eigenschaften
IUPAC Name |
6-chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-22(20,21)10-9-18-7-5-11(6-8-18)16-14(19)12-3-2-4-13(15)17-12/h2-4,11H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGKEXARIDISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)





![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)


![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)